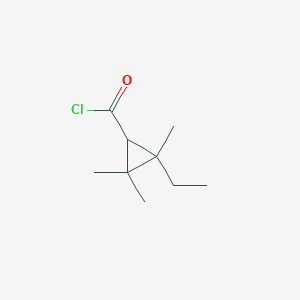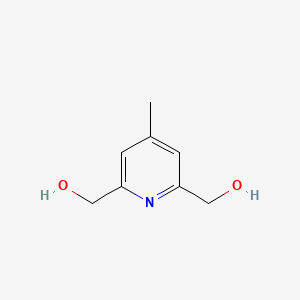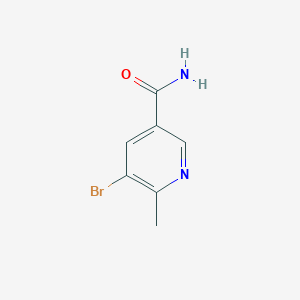
ethyl 2-heptylnonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-heptylnonanoate is an organic compound classified as an ester. It has the molecular formula C18H36O2 and a molecular weight of 284.4772 . Esters are known for their pleasant odors and are often used in fragrances and flavorings . This compound is no exception and is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Ethyl 2-heptylnonanoate can be synthesized through the esterification reaction between 2-heptylnonanoic acid and ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
2-heptylnonanoic acid+ethanol→ethyl 2-heptylnonanoate+water
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Ethyl 2-heptylnonanoate, like other esters, can undergo various chemical reactions:
Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different ester.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-heptylnonanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-heptylnonanoate primarily involves its interaction with olfactory receptors due to its volatile nature and pleasant odor. In chemical reactions, its ester functional group is the primary site of reactivity, undergoing nucleophilic acyl substitution reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-heptylnonanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties. Similar compounds include:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Ethyl butanoate: Another ester with a pleasant odor, used in the food industry.
This compound’s longer carbon chain makes it less volatile and more hydrophobic compared to these shorter-chain esters, which can be advantageous in certain applications.
Eigenschaften
CAS-Nummer |
63905-75-9 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
ethyl 2-heptylnonanoate |
InChI |
InChI=1S/C18H36O2/c1-4-7-9-11-13-15-17(18(19)20-6-3)16-14-12-10-8-5-2/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
XRCJOMAARACHTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCCCCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)

![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)







![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)

